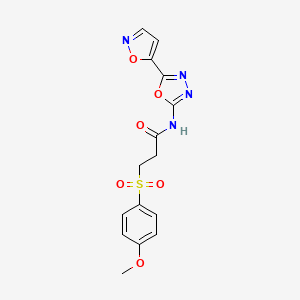

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides are often explored for their potential as inhibitors of various enzymes, including human carbonic anhydrases, and as antitumor agents . The specific structure of this compound suggests it may have interesting interactions with biological targets due to the presence of isoxazole and oxadiazole rings, which are common in pharmacologically active molecules.

Synthesis Analysis

While the provided papers do not detail the synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide specifically, they do provide insight into the synthesis of related sulfonamide compounds. For instance, the synthesis of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides involves the design and creation of sulfonamide derivatives with potential inhibitory effects on human carbonic anhydrase isoenzymes . This suggests that similar synthetic routes could be employed for the compound , possibly involving the stepwise construction of the isoxazole and oxadiazole rings followed by the introduction of the sulfonyl group.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is critical in determining their biological activity. The presence of the isoxazole and oxadiazole rings in the compound's structure could be significant for its binding affinity and specificity towards biological targets. The methoxy group attached to the phenyl ring might influence the compound's hydrophobicity and its ability to cross cell membranes .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including interactions with nucleophilic side chains of proteins. For example, N-Ethyl-5-phenylisoxazolium-3′-sulfonate can react with nucleophiles to form stable enamine adducts . This reactivity could be relevant for the compound , as it may similarly interact with biological nucleophiles, potentially leading to enzyme inhibition or modulation of protein function.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of the sulfonyl group typically increases the compound's acidity, which can affect its solubility in water and biological fluids. The isoxazole and oxadiazole rings may contribute to the compound's stability and its ability to engage in specific chemical interactions .

Applications De Recherche Scientifique

Pharmacological Applications

Compounds structurally related to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide have been explored for their pharmacological potential, particularly as 5-HT(1B/1D) antagonists. These compounds have shown promising effects in pharmacological evaluations, indicating their potential in the modulation of serotonin receptors, which could have implications for the treatment of various neurological and psychiatric disorders (Liao et al., 2000).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have demonstrated excellent performance as corrosion inhibitors, particularly for mild steel in sulfuric acid media. The efficacy of these compounds is attributed to their adsorption on the metal surface, providing a protective layer against corrosion. This property is significant for the preservation of metal structures and components in industrial applications (Bouklah et al., 2006).

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism has been demonstrated using compounds similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide. This approach involves using microbial-based systems to produce mammalian metabolites of pharmaceutical compounds, facilitating the structural characterization of drug metabolites and supporting clinical investigations (Zmijewski et al., 2006).

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O6S/c1-23-10-2-4-11(5-3-10)26(21,22)9-7-13(20)17-15-19-18-14(24-15)12-6-8-16-25-12/h2-6,8H,7,9H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQJLBQTXQHGGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3009238.png)

![N-(4-(diethylamino)-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3009239.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B3009245.png)

![1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3009246.png)

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009251.png)

![N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009257.png)

![(Z)-3-[4-(3-formylindol-1-yl)phenyl]-2-pyridin-3-ylprop-2-enenitrile](/img/structure/B3009258.png)

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)